molecular formula C19H23N3O3S B2829017 N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 954003-75-9

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2829017
CAS RN: 954003-75-9
M. Wt: 373.47
InChI Key: FAZCJRJBSHAHNK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene group and a morpholine group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Morpholine is a common motif in organic chemistry and is part of many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and morpholine rings would impart certain chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene and morpholine groups. For example, thiophene rings can undergo electrophilic aromatic substitution reactions . Morpholine rings can participate in a variety of reactions, including those involving their nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives are utilized in copper-catalyzed coupling reactions. Specifically, a catalyst system incorporating Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be effective for Goldberg amidation with (hetero)aryl chlorides, expanding the scope of Cu-catalyzed reactions towards functionalized (hetero)aryl chlorides and various aromatic and aliphatic primary amides with good to excellent yields (De, Yin, & Ma, 2017).

Anti-Inflammatory and Anticancer Activities

Derivatives of this compound, specifically designed for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, have been synthesized and evaluated. For instance, certain derivatives demonstrated significant efficacy against both examined microbes and cancer cells, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

DNA Binding and Antimicrobial Activities

N-phenylmorpholine derivatives linked with thiazole or formazan moieties have shown intercalation binding mode with SS-DNA, indicating their potential as antimicrobial and anti-cancer agents. These derivatives exhibit remarkable efficacy against both microbes and cancer cells, highlighting the diversity in the biological applications of these compounds (Farghaly et al., 2020).

Corrosion Inhibition

Derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline have been investigated for their role as efficient corrosion inhibitors for mild steel in acidic solutions. The compound's adsorption on mild steel surface follows Langmuir’s isotherm, demonstrating its application in materials science and engineering (Daoud et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and biological activity .

properties

IUPAC Name

N-[2-(2-phenylmorpholin-4-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-18(19(24)21-13-16-7-4-12-26-16)20-8-9-22-10-11-25-17(14-22)15-5-2-1-3-6-15/h1-7,12,17H,8-11,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZCJRJBSHAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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